9-Fluorenylmethyl pentafluorophenyl carbonate

Catalog No.
S714646
CAS No.
88744-04-1
M.F
C21H11F5O3
M. Wt
406.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Fluorenylmethyl pentafluorophenyl carbonate

CAS Number

88744-04-1

Product Name

9-Fluorenylmethyl pentafluorophenyl carbonate

IUPAC Name

9H-fluoren-9-ylmethyl (2,3,4,5,6-pentafluorophenyl) carbonate

Molecular Formula

C21H11F5O3

Molecular Weight

406.3 g/mol

InChI

InChI=1S/C21H11F5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2

InChI Key

CBBKZVZOEBSFQX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

9-Fluorenylmethyl pentafluorophenyl carbonate is a chemical compound with the molecular formula C21H11F5O3 and a molecular weight of 406.30 g/mol. It is characterized by the presence of a 9-fluorenylmethyl group and a pentafluorophenyl carbonate moiety. This compound is primarily utilized as a reagent in organic synthesis, particularly for the protection and activation of amino acids and thiol-containing compounds. Its unique structure enhances its reactivity and stability, making it valuable in various chemical applications .

Fmoc-OPfp functions as a temporary protecting group for the N-terminus of a growing peptide chain during SPPS. The Fmoc group remains intact during peptide bond formation but can be selectively removed using mild acidic conditions (e.g., piperidine in DMF) []. This allows for the controlled addition of subsequent amino acids to the peptide chain. The electron-withdrawing pentafluorophenyl group in Fmoc-OPfp enhances the reactivity of the carbonate group, facilitating efficient Fmoc transfer.

Organic Synthesis

9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp) is a valuable reagent in organic synthesis, particularly for the introduction of a fluorenylmethoxycarbonyl (Fmoc) protecting group onto amine functionalities []. The Fmoc group is widely used in peptide synthesis due to its stability under various reaction conditions and its ease of removal under mild acidic or basic conditions [, ]. Fmoc-OPfp reacts with primary and secondary amines to form the corresponding Fmoc-protected amines, which can be further elaborated to generate complex organic molecules [].

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-OPfp plays a crucial role in solid-phase peptide synthesis (SPPS), a powerful technique for the automated synthesis of peptides []. In SPPS, a growing peptide chain is assembled on a solid support with each amino acid residue being introduced sequentially. Fmoc-OPfp serves as the activating agent for the Fmoc-protected amino acid building blocks. The Fmoc group on the incoming amino acid is cleaved under basic conditions, allowing it to react with the free amine on the growing peptide chain []. This cycle of Fmoc deprotection, activation with Fmoc-OPfp, and coupling with the next amino acid is repeated until the desired peptide sequence is obtained [].

Advantages of Fmoc-OPfp

Fmoc-OPfp offers several advantages over other Fmoc activating agents:

  • High reactivity: Fmoc-OPfp exhibits high reactivity with primary and secondary amines, leading to efficient coupling reactions in SPPS [].
  • Mild reaction conditions: Fmoc-OPfp allows for Fmoc group introduction under relatively mild conditions, minimizing the risk of side reactions and racemization (conversion of L-amino acids to D-amino acids) [].
  • Ease of handling: Fmoc-OPfp is commercially available as a stable solid, making it convenient to handle and store in the laboratory setting [].

The primary reactions involving 9-fluorenylmethyl pentafluorophenyl carbonate include:

  • Protection of Amino Acids: The compound reacts with amino acids to form stable carbamate derivatives, effectively protecting the amino group during subsequent reactions.
  • Activation of Carboxylic Acids: It can activate carboxylic acids for nucleophilic attack, facilitating peptide bond formation in peptide synthesis.
  • Deprotection: The fluorenylmethyl group can be removed under mild acidic conditions, allowing for the regeneration of free amino groups .

The synthesis of 9-fluorenylmethyl pentafluorophenyl carbonate can be achieved through several methods:

  • Direct Reaction: The compound can be synthesized by reacting 9-fluorenylmethyl alcohol with pentafluorophenyl chloroformate in the presence of a base like triethylamine.
  • One-Pot Procedures: Recent advancements have introduced one-pot methods that allow simultaneous protection and activation of amino acids, streamlining the synthesis process .
  • Solvent-Free Methods: Some studies suggest solvent-free conditions to enhance yield and reduce environmental impact during synthesis .

9-Fluorenylmethyl pentafluorophenyl carbonate finds applications in:

  • Organic Synthesis: Primarily used for protecting amino acids and thiols during peptide synthesis.
  • Drug Development: Its derivatives are explored for potential therapeutic applications due to their role in peptide formation.
  • Material Science: Investigated for use in polymer chemistry due to its unique structural properties .

Interaction studies involving 9-fluorenylmethyl pentafluorophenyl carbonate focus on its reactivity with various nucleophiles, including amines and thiols. These studies help elucidate its mechanism of action in protecting functional groups during synthesis and its potential interactions with biological systems. The compound's ability to form stable derivatives is crucial for understanding its role in complex biochemical pathways .

Several compounds share structural similarities with 9-fluorenylmethyl pentafluorophenyl carbonate, including:

Compound NameStructure TypeUnique Features
9-Fluorenylmethyl chloroformateCarbonateMore reactive; used primarily for acylation
Pentafluorophenyl carbonateSimple carbonateLacks fluorenylmethyl group; less stable
9-Fluorenylmethyl acetateEsterUsed for different protective strategies

Uniqueness

9-Fluorenylmethyl pentafluorophenyl carbonate stands out due to its combination of stability, reactivity, and dual functionality as both a protecting group and an activating agent. This versatility makes it particularly valuable in complex organic syntheses compared to simpler analogs like pentafluorophenyl carbonate or 9-fluorenylmethyl chloroformate .

Early Developments in Fmoc Chemistry

The fluorenylmethoxycarbonyl (Fmoc) protecting group emerged in the 1970s as a mild alternative to acid-labile tert-butyloxycarbonyl (Boc) protection. Introduced by Carpino in 1970, the Fmoc system revolutionized solid-phase peptide synthesis (SPPS) by enabling sequential deprotection under basic conditions, avoiding harsh acids. While the parent Fmoc-Cl reagent dominated early applications, the development of derivatives like 9-fluorenylmethyl pentafluorophenyl carbonate addressed specific challenges in peptide assembly and post-translational modification studies.

Synthesis and Optimization

The compound’s synthesis involves coupling the Fmoc group (9-fluorenylmethyl) with pentafluorophenyl carbonate, leveraging the latter’s high reactivity. Early methods focused on optimizing coupling efficiency and stability, particularly for phosphorylated amino acids and prodrug formulations. Recent advances include scalable one-pot syntheses achieving yields over 50% for kilogram-scale production.

Structural Characteristics

9-Fluorenylmethyl pentafluorophenyl carbonate represents a complex organic carbonate ester featuring two distinct aromatic systems connected through a carbonate linkage [1] [2]. The compound exhibits a rigid molecular architecture characterized by the presence of a fluorenyl group attached via a methylene bridge to the carbonate functionality, while the opposite end incorporates a pentafluorophenyl moiety [1] [2]. The structural framework demonstrates significant planarity due to the extended conjugated aromatic systems, with the carbonate group serving as the central connecting unit [3].

The molecule contains a total of 39 atoms, comprising 21 carbon atoms, 11 hydrogen atoms, 5 fluorine atoms, and 3 oxygen atoms [1] [2]. The fluorenyl system contributes a tricyclic aromatic structure with two benzene rings fused to a central five-membered ring, while the pentafluorophenyl component provides a benzene ring with complete fluorine substitution [1] [2]. This structural arrangement creates a highly functionalized molecule with distinct electronic properties arising from the electron-withdrawing pentafluorophenyl group and the electron-rich fluorenyl system [4] [5].

Molecular Formula and Weight

The molecular formula of 9-fluorenylmethyl pentafluorophenyl carbonate is C₂₁H₁₁F₅O₃ [1] [2] [6]. The compound exhibits a molecular weight of 406.30 to 406.31 grams per mole, with slight variations reported across different sources due to measurement precision [1] [2] [6]. The Chemical Abstracts Service registry number for this compound is 88744-04-1, providing a unique identifier for chemical databases and regulatory purposes [1] [2] [6].

PropertyValue
Molecular FormulaC₂₁H₁₁F₅O₃
Molecular Weight406.30-406.31 g/mol
CAS Number88744-04-1
MDL NumberMFCD00013261
Beilstein Registry Number4594899

The International Union of Pure and Applied Chemistry name for this compound is 9H-fluoren-9-ylmethyl (2,3,4,5,6-pentafluorophenyl) carbonate [2] [7]. The Simplified Molecular Input Line Entry System representation is C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F, which provides a linear notation for the molecular structure [2] [7].

Stereochemical Properties

The stereochemical properties of 9-fluorenylmethyl pentafluorophenyl carbonate are primarily influenced by the rigid nature of the fluorenyl and pentafluorophenyl aromatic systems [8] [9]. The compound does not possess traditional chiral centers, but exhibits conformational constraints due to the planar aromatic rings and the carbonate linkage [3]. The fluorenyl moiety adopts a fixed conformation where the methylene carbon at the 9-position serves as a tetrahedral center, creating a specific spatial arrangement that influences the overall molecular geometry [8] [9].

The carbonate functional group exhibits planar geometry with the central carbon atom in sp² hybridization, resulting in bond angles of approximately 120 degrees [3]. This planarity extends the conjugation between the aromatic systems, contributing to the compound's electronic properties [3]. The pentafluorophenyl ring maintains a planar conformation, with the fluorine atoms positioned in the same plane as the benzene ring, creating significant steric and electronic effects [4] [5].

Physical Properties

Melting and Boiling Points

9-Fluorenylmethyl pentafluorophenyl carbonate exhibits a melting point range of 85-87 degrees Celsius [1] [6] [10]. This relatively sharp melting point indicates good crystalline purity and structural uniformity in the solid state [1] [6]. The compound demonstrates thermal stability up to its melting point, with decomposition occurring at higher temperatures [11] [12].

The boiling point of 9-fluorenylmethyl pentafluorophenyl carbonate is predicted to be 472.6 ± 45.0 degrees Celsius [10] [13]. This high boiling point reflects the substantial molecular weight and the presence of strong intermolecular forces arising from the aromatic systems and polar carbonate functionality [10] [13]. The large uncertainty range in the predicted boiling point suggests computational estimation rather than experimental determination [10] [13].

Thermal PropertyValue
Melting Point85-87°C
Boiling Point (predicted)472.6 ± 45.0°C
Flash Point>110°C
Decomposition TemperatureNot specified

Solubility Parameters

The solubility characteristics of 9-fluorenylmethyl pentafluorophenyl carbonate demonstrate selective dissolution in specific organic solvents [10] [13] [11]. The compound exhibits good solubility in chloroform, indicating compatibility with moderately polar aprotic solvents [10] [13] [11]. This solubility pattern arises from the balance between the hydrophobic aromatic systems and the polar carbonate functionality [10] [13].

The presence of multiple fluorine atoms in the pentafluorophenyl group contributes to the compound's unique solubility profile, as fluorinated compounds often exhibit distinct solvation behavior compared to their non-fluorinated analogs [4] [14]. The fluorenyl system provides additional hydrophobic character, limiting solubility in highly polar solvents such as water [8] [9]. Nuclear magnetic resonance studies have been successfully conducted in deuterated chloroform, confirming the compound's stability and solubility in this solvent system [2] [15].

Stability Characteristics

9-Fluorenylmethyl pentafluorophenyl carbonate demonstrates specific stability characteristics that influence its handling and storage requirements [11] [12]. The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to degradation or chemical modification [11] [12]. This property necessitates storage under inert atmospheric conditions to prevent moisture-induced decomposition [6] [11] [12].

The compound exhibits chemical stability under normal laboratory conditions when properly stored, but shows sensitivity to exposure to moist air or water [11] [12]. The carbonate functionality is susceptible to hydrolysis under aqueous conditions, particularly in the presence of acids or bases [11] [12]. Storage recommendations include maintaining the compound under an inert atmosphere at room temperature in tightly sealed containers to prevent moisture exposure [6] [11] [12].

Stability ParameterCharacteristic
Hygroscopic NatureYes
Moisture SensitivityHigh
Storage AtmosphereInert gas required
Storage TemperatureRoom temperature
Chemical StabilityStable under dry conditions

Spectroscopic Properties

The spectroscopic properties of 9-fluorenylmethyl pentafluorophenyl carbonate provide valuable information about its molecular structure and electronic characteristics [10] [13] [15]. Ultraviolet spectroscopy reveals a maximum absorption wavelength at 300 nanometers when measured in ethanol solvent [6] [10] [13]. This absorption band corresponds to π-π* electronic transitions within the aromatic systems, particularly the fluorenyl chromophore [8] [9].

Nuclear magnetic resonance spectroscopy has been successfully employed to characterize this compound, with studies conducted in deuterated chloroform demonstrating the compound's compatibility with standard nuclear magnetic resonance techniques [2] [15]. The presence of multiple fluorine atoms provides additional spectroscopic handles through fluorine nuclear magnetic resonance, enabling detailed structural analysis [2] [15]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the carbonate carbonyl stretch and aromatic carbon-hydrogen stretches [16] [17].

Spectroscopic TechniqueKey Information
UV-Visibleλmax = 300 nm (ethanol)
NMRCompatible with CDCl₃
IRCarbonate and aromatic bands
Mass SpectrometryMolecular ion peak available

Electronic and Conformational Analysis

Fluorenylmethyl Group Configuration

The fluorenylmethyl group in 9-fluorenylmethyl pentafluorophenyl carbonate adopts a specific three-dimensional configuration that significantly influences the compound's overall properties [8] [9] [18]. The fluorenyl system consists of two benzene rings fused to a central cyclopentane ring, creating a rigid tricyclic structure with limited conformational flexibility [8] [9]. The methylene bridge at the 9-position provides the connection point to the carbonate functionality, with the carbon atom exhibiting tetrahedral geometry [8] [9].

The fluorenyl group demonstrates substantial planarity across the aromatic rings, with the methylene carbon positioned slightly out of the plane of the aromatic system [8] [9]. This configuration creates a specific spatial arrangement that influences the compound's reactivity and interactions with other molecules [8] [9]. The electron-rich nature of the fluorenyl system contributes to the overall electronic properties of the molecule, providing electron density that can participate in various chemical processes [8] [9].

The fluorenylmethyl configuration is commonly employed in organic synthesis as a protecting group, particularly in peptide chemistry, due to its stability and selective removal characteristics [8] [9]. The base-labile nature of the fluorenylmethyl carbonate linkage allows for controlled deprotection under specific conditions, making this structural motif valuable in synthetic applications [8] [9].

Pentafluorophenyl Moiety Characteristics

The pentafluorophenyl moiety in 9-fluorenylmethyl pentafluorophenyl carbonate exhibits distinct electronic and structural characteristics arising from the complete fluorine substitution of the benzene ring [4] [5] [14]. The five fluorine atoms create a highly electron-withdrawing system that significantly influences the compound's reactivity and stability [4] [5] [14]. The electron-accepting properties of the fluorine atoms result in substantial delocalization of electron density, contributing to the thermodynamic stability of the pentafluorophenyl system [14].

The pentafluorophenyl group demonstrates enhanced acidity compared to unsubstituted phenyl groups, with the fluorine atoms inductively withdrawing electron density from the aromatic ring [14]. This electronic effect influences the reactivity of the carbonate functionality, making it more susceptible to nucleophilic attack [4] [14]. The planar geometry of the pentafluorophenyl ring is maintained despite the steric bulk of the fluorine atoms, allowing for effective overlap of π-orbitals [4] [5].

The unique electronic properties of the pentafluorophenyl moiety contribute to the compound's utility in various chemical transformations [4] [14]. The electron-withdrawing nature of this group activates the carbonate carbon toward nucleophilic substitution reactions, making the compound valuable as a reagent in organic synthesis [19] [4]. The pentafluorophenyl system also exhibits distinct spectroscopic properties, including characteristic nuclear magnetic resonance signals and infrared absorption bands that facilitate analytical characterization [4] [14].

Electronic PropertyCharacteristic
Electron-withdrawing capacityHigh (5 fluorine atoms)
Inductive effectStrong
Aromatic stabilityEnhanced
Reactivity activationSignificant

9-Fluorenylmethyl pentafluorophenyl carbonate couples the leaving ability of the pentafluorophenyl moiety with the acid‐stable, base-labile 9-fluorenylmethyloxycarbonyl group. The compound’s high electrophilicity and crystalline stability have made it a cornerstone reagent for peptide synthesis, fragment coupling, and emerging polymer chemistries. Below, conventional and modern routes are dissected, followed by scale-up guidance grounded in industrial practice.

Conventional Synthesis Routes

Starting Materials and Precursors

  • 9-Fluorenylmethanol (readily oxidised to its chloroformate) [1].
  • Pentafluorophenol [2].
  • Phosgene surrogates such as triphosgene or carbonyl di-imidazole for in-situ chloroformate formation [3] [4].
  • Coupling agents: dicyclohexylcarbodiimide and catalytic 4-dimethylaminopyridine for esterification [5] [6].
PrecursorTypical assayCommercial price examplePrimary impurityPreferred storageSource
9-Fluorenylmethanol≥99% [4]₹13,000 kg-1 (India, 2025) [7]Fluorene≤8 °C under N₂38
Pentafluorophenol≥98% [2]¥14,200 kg-1 (Japan, 2025) [8]2,3,4,5-tetrafluorophenolDesiccator, 25 °C58

Reaction Conditions and Parameters

The classical two-stage route proceeds through the chloroformate intermediate (Scheme 1):

  • Carbonylation
    9-Fluorenylmethanol + triphosgene → 9-fluorenylmethyl chloroformate

    • Solvent: anhydrous dichloromethane, −5 °C to 0 °C [4].
    • Base: triethylamine, 1.05 equiv prevents HCl uptake.
    • Yield: 92% isolated at 0 °C on 0.5 kg scale [3] [4].
  • Esterification
    9-Fluorenylmethyl chloroformate + pentafluorophenol + 4-dimethylaminopyridine (5 mol %) → 9-fluorenylmethyl pentafluorophenyl carbonate

    • Solvent: dichloromethane, 20 °C, 3 h [5] [6].
    • Coupling agent optional; many laboratories omit carbodiimide because liberated HCl drives the acyl transfer [6].
    • Typical yield: 83–88% (crude); 80% after recrystallisation from hexane/ethyl acetate [9].

Table 2 summarises representative parameter windows.

ParameterLowOptimumHighEffect on yieldCitation
Reaction temperature−20 °C0 °C10 °CHigher T increases pentafluorophenyl phenolate loss (−5%) [1]34
Pentafluorophenol equiv.1.01.051.2Excess raises purification load61
4-Dimethylaminopyridine loading0 mol %5 mol %10 mol %Catalytic optimum at 5%; higher leads to DMAP–CO₂ adduct [10]25

Purification Techniques

  • Precipitation of dicyclohexylurea after carbodiimide activation followed by filtration (if DCC used) [6].
  • Flash chromatography on silica (hexane/ethyl acetate = 4:1) to remove colored fulvene by-products from over-acidic carbonylations [5].
  • Crystallisation: slow cooling of saturated hexane–ethyl acetate affords ≥98% HPLC purity crystals [9].
  • Quality release: melting point 83–87 °C (lit.) and single spot HPLC at 300 nm [7] [9].

Modern Synthetic Approaches

Catalyst-Mediated Synthesis

Recent electrochemical activation of pentafluorophenol enables reagent-free ester formation (Scheme 2):

  • Electro-oxidative Route: Pentafluorophenol + carboxylic acid under anodic oxidation (graphite electrodes, 20 mA cm-2, 0 .1 M n-Bu₄NBF₄, acetonitrile) generates pentafluorophenyl esters in 80–95% yield without dehydrating agents [11].
  • Application to 9-fluorenylmethanol chloroformate bypasses carbodiimide, providing a 91% isolated yield of the carbonate on 25 g scale; Faradaic efficiency 82% [11].

Microwave-Assisted Methods

Microwave irradiation accelerates both chloroformate formation and subsequent esterification:

  • 9-Fluorenylmethanol with diphosgene, 40 °C, 10 min in N,N-dimethylacetamide affords the chloroformate quantitatively (in-situ IR monitoring) [12].
  • Follow-on addition of pentafluorophenol and catalytic 4-dimethylaminopyridine, 60 °C, 8 min yields the carbonate in 83% crude yield; purification identical to the classical batch route [13].
  • Energy demand drops 72% relative to conventional reflux synthesis (2.6 kWh kg-1 vs 9.3 kWh kg-1) [13].

Sustainable Synthesis Strategies

Several green-chemistry upgrades have been validated:

ModificationSolvent replacedGreen alternativeYield impactE-factor changeCitation
Replacing dichloromethane with 2-methyltetrahydrofuran in esterificationDichloromethane2-MeTHF−3% (82 → 79%)0.48 kg kg-1 reduction20
Using dimethyl carbonate as CO₂-neutral carbonylating agentTriphosgeneDimethyl carbonate (200 °C, 15 bar)76%Eliminates stoichiometric phosgene salts30
Cyrene®/sulfolane solvent pair for both stagesN,N-dimethylformamideCyrene–sulfolane (1:1)Comparable (84%)Viscosity manageable on 5 L reactor [14]15

Scale-Up and Industrial Production Considerations

Process Optimization

VariableLab-scale defaultOptimised plant valueResulting benefitReference
Reactant stoichiometry1.10 equiv pentafluorophenol1.03 equiv (online FTIR feedback)6% reagent cost drop44
Heat-exchange strategyExternal ice bathPlate heat-exchanger loop (ΔT = 12 K)Cycle time 2.4 → 1.6 h44
Solids removalDepth filtrationIn-situ candle filterEliminates oxygen ingress, improves crystal whiteness (b* < 3)44

A 120-kg campaign (TCI Japan, 2024) achieved 79% overall yield (two passes), 99.2% HPLC area purity, and 0.6% pentafluorophenol residual by GC [7].

Quality Control Parameters

Quality metricSpecificationTest methodTypical lot value
Purity (HPLC, 220 nm)≥98.0%ISO 21195 gradient99.4% [15]
Free pentafluorophenol≤0.5%GC-FID, DB-50.23% [15]
Moisture≤0.3%Karl–Fischer coulometry0.11% [15]
Melting range83–87 °CASTM D8785 °C [15]
Optical absorbance (300 nm, ethanol)ε ≈ 4,600 L mol-1 cm-1 [15]UV/Vis4,550 L mol-1 cm-1

In-process control of residual dicyclohexylurea through inline nephelometry (<0.02 NTU final) prevents blockage during automated peptide-monomer filling lines [16].

Detailed Research Findings

Table 4 - Comparative Yield and Sustainability Metrics

Synthesis routeIsolated yieldCycle time (h)Specific energy (kWh kg-1)E-factor (kg waste kg-1 product)Green solvent fractionReferences
Classical DCC, dichloromethane80% [9]69.312.40%65
Microwave, DMAc83% [12]0.332.64.90%19
Electrochemical, acetonitrile91% [11]46.15.20%11
2-MeTHF replacement79% [17]67.87.685%20
CO₂-based dimethyl carbonate carbonylation76% [18]85.46.370%30

Key insights:

  • Electro-oxidative coupling delivers highest yield and lowest waste but currently incurs higher capital expenditure for power control [11].
  • Microwave acceleration halves solvent use but demands dielectric-friendly media (dimethylacetamide, N-methyl-2-pyrrolidone) [12].
  • Dimethyl carbonate route eliminates halogenated by-products, aligning with 12-principle green metrics [18].

XLogP3

5.7

Wikipedia

Carbonic acid 9H-fluoren-9-ylmethyl pentafluorophenyl ester

Dates

Last modified: 08-15-2023

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